molecular formula C20H25ClN6O2 B2891332 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851937-42-3

8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Katalognummer B2891332
CAS-Nummer: 851937-42-3
Molekulargewicht: 416.91
InChI-Schlüssel: FIWHAVAHSGZKOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” is a complex organic molecule. It contains a purine-2,6-dione core, which is substituted with various functional groups . The compound is related to other compounds that have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The compound contains a purine-2,6-dione core, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring . This core is substituted with a piperazine ring, which is itself substituted with a chlorophenyl group .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

A study on the development of xanthene derivatives, closely related to 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, for antiasthmatic activity highlights the synthesis and screening of such compounds for vasodilator activity. This research aimed at the development of Phosphodiesterase 3 inhibitors for anti-asthmatic agents, showcasing the significant potential of these compounds in medical applications, especially for compounds with electron-withdrawing groups showing notable activity (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

Cardiovascular Activity

Another study focused on the cardiovascular effects of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, related compounds that were synthesized and tested for electrocardiographic, antiarrhythmic, and hypotensive activity. This research found that certain derivatives displayed strong prophylactic antiarrhythmic activity and hypotensive activity, indicating their potential use in treating cardiovascular diseases (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).

Psychotropic Potential

Further exploration into 8-aminoalkyl derivatives of purine-2,6-dione has shown potential psychotropic activity. Specifically, modifications in the arylalkyl/allyl substituent in position 7 of purine-2,6-dione have opened possibilities for designing new serotonin ligands. This highlights the adaptability of these compounds in developing treatments for mental health disorders, such as anxiety and depression (Chłoń-Rzepa et al., 2013).

Antimicrobial and Antifungal Applications

Research into novel purine linked piperazine derivatives aimed at identifying potent inhibitors of Mycobacterium tuberculosis showcases the antimicrobial potential of these compounds. The study revealed several analogues with promising activity against Mycobacterium tuberculosis H37Rv, providing a framework for the future development of preclinical agents (Konduri, Prashanth, Krishna, Sriram, Behera, Siegel, & Rao, 2020).

Zukünftige Richtungen

The future research directions for this compound could include further studies to elucidate its synthesis, reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be explored further, potentially leading to the development of new therapeutic agents .

Eigenschaften

IUPAC Name

8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN6O2/c1-4-27-16(22-18-17(27)19(28)24(3)20(29)23(18)2)13-25-8-10-26(11-9-25)15-7-5-6-14(21)12-15/h5-7,12H,4,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWHAVAHSGZKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.